

(E)-Oct-2-enal-d2 chemical properties

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Compound of Interest

Compound Name: (E)-Oct-2-enal-d2

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Technical Guide: (E)-Oct-2-enal-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **(E)-Oct-2-enal-d2**, also known as [2,3-²H₂]-(*E*)-2-Octenal. Due to the limited availability of direct experimental data for the deuterated form, this document leverages extensive information on its non-deuterated analogue, (*E*)-Oct-2-enal, to infer and present the expected properties of the d2 variant. All data pertaining specifically to the deuterated compound are noted as such.

Chemical and Physical Properties

(E)-Oct-2-enal-d2 is the deuterated isotopologue of (*E*)-Oct-2-enal, with two deuterium atoms located at the C2 and C3 positions of the octenal backbone. This targeted deuteration makes it a valuable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. The physical and chemical properties are expected to be very similar to the non-deuterated compound, with a key difference in molecular weight.

Table 1: Physical and Chemical Properties

Property	(E)-Oct-2-enal	(E)-Oct-2-enal-d2	Data Source
Molecular Formula	C ₈ H ₁₄ O	C ₈ H ₁₂ D ₂ O	[1]
Molecular Weight	126.20 g/mol	128.21 g/mol	[1]
Appearance	Colorless to slightly yellow liquid	Expected to be a colorless to slightly yellow liquid	[2]
Odor	Fatty, green, cucumber-like	Expected to have a similar odor profile	[3]
Boiling Point	84-86 °C at 19 mmHg	Expected to be similar to the non-deuterated form	[2][3]
Density	0.846 g/mL at 25 °C	Expected to be slightly higher than the non-deuterated form	[2][3]
Refractive Index (n _D ²⁰)	1.450	Expected to be similar to the non-deuterated form	[2]
Solubility	Insoluble in water; soluble in alcohol and fixed oils	Expected to have similar solubility	[2][3]

Spectroscopic Data

Direct experimental spectra for **(E)-Oct-2-enal-d2** are not readily available in the public domain. However, based on the known spectra of (E)-Oct-2-enal and the principles of NMR and Mass Spectrometry, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **(E)-Oct-2-enal-d2** would show significant differences compared to the non-deuterated compound, primarily the absence of signals corresponding to the vinylic

protons at C2 and C3. The remaining signals for the aldehyde proton and the alkyl chain would be present.

Table 2: Predicted ^1H NMR Spectral Data for **(E)-Oct-2-enal-d2** in CDCl_3

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1 (Aldehyde)	~9.5	d	~7.8
H4	~2.2-2.3	m	
H5, H6, H7	~1.3-1.5	m	
H8	~0.9	t	~7.0

Table 3: ^1H NMR Spectral Data for **(E)-Oct-2-enal** in CDCl_3

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1 (Aldehyde)	9.50	d	7.8
H3	6.84	dt	15.6, 6.9
H2	6.11	ddt	15.6, 7.8, 1.5
H4	2.29	qd	7.3, 1.5
H5	1.48	sextet	7.4
H6, H7	1.32	m	
H8	0.90	t	7.1

Mass Spectrometry (MS)

The electron ionization mass spectrum of **(E)-Oct-2-enal-d2** is expected to show a molecular ion peak (M^+) at m/z 128, which is two mass units higher than that of the non-deuterated compound (m/z 126)[4]. The fragmentation pattern would be similar, with key fragments showing a +2 Da shift if they retain the C2-C3 bond.

Table 4: Predicted and Known Mass Spectrometry Data

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
(E)-Oct-2-enal	126	111, 97, 83, 69, 55, 41
(E)-Oct-2-enal-d2 (Predicted)	128	113, 99, 85, 71, 57, 43

Experimental Protocols

A detailed experimental protocol for the synthesis of **(E)-Oct-2-enal-d2** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of α,β -unsaturated aldehydes and deuteration techniques.

Proposed Synthesis of (E)-Oct-2-enal-d2

A potential route for the synthesis of [2,3-²H₂]-**(E)-2-Octenal** could involve the deuteration of a suitable precursor like 2-octynal.

Reaction Scheme:

- Starting Material: 1-Heptyne
- Step 1: Lithiation and reaction with paraformaldehyde: 1-Heptyne is treated with a strong base like n-butyllithium to form the lithium acetylide, which is then reacted with paraformaldehyde to yield oct-2-yn-1-ol.
- Step 2: Oxidation: The propargylic alcohol is oxidized to the corresponding aldehyde, 2-octynal, using an oxidizing agent such as manganese dioxide (MnO₂).
- Step 3: Deuteration: The 2-octynal is then subjected to a stereoselective reduction using a deuterium source. A common method for the syn-addition of deuterium across a triple bond to form a (Z)-alkene involves the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) with deuterium gas (D₂). To obtain the (E)-isomer, a dissolving metal reduction using sodium in liquid ammonia with a deuterium source like D₂O could be employed.

Detailed Hypothetical Protocol:

- Materials: 1-Heptyne, n-butyllithium, paraformaldehyde, manganese dioxide, sodium metal, liquid ammonia, deuterium oxide (D_2O), diethyl ether, pentane, standard workup reagents.
- Procedure:
 - To a solution of 1-heptyne in dry diethyl ether at 0 °C, add n-butyllithium dropwise and stir for 1 hour.
 - Add dry paraformaldehyde in portions and allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether. Dry the organic layer and concentrate to obtain oct-2-yn-1-ol.
 - Dissolve the oct-2-yn-1-ol in a suitable solvent like pentane and add activated manganese dioxide. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
 - Filter off the MnO_2 and concentrate the filtrate to yield 2-octynal.
 - In a flask cooled to -78 °C, condense ammonia gas. Add sodium metal in small pieces until a persistent blue color is obtained.
 - Add the 2-octynal dropwise to the sodium-ammonia solution.
 - After the reaction is complete, quench carefully with D_2O .
 - Allow the ammonia to evaporate, and then perform an aqueous workup to isolate the crude **(E)-Oct-2-enal-d₂**.
 - Purify the product by column chromatography or distillation.

Note: This is a proposed synthesis and would require optimization of reaction conditions.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways of **(E)-Oct-2-enal-d2**. The biological effects are presumed to be similar to those of its non-deuterated counterpart. The primary application of the deuterated form is as an internal standard in metabolic studies or to investigate kinetic isotope effects in biological systems.

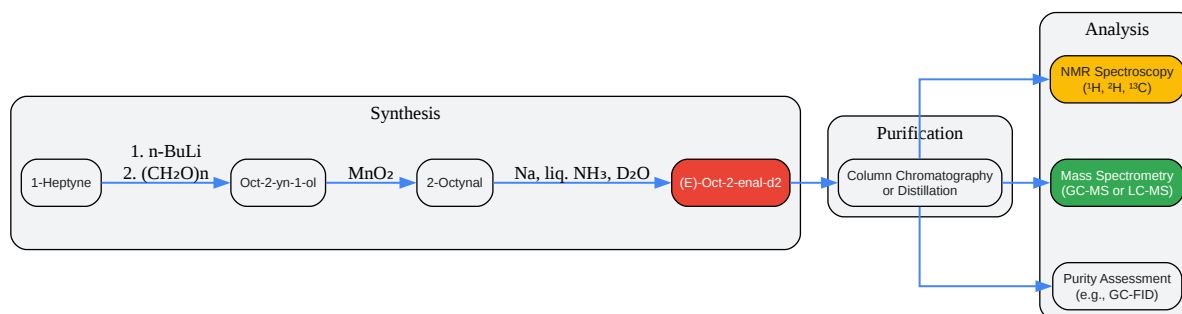
(E)-Oct-2-enal has been reported to exhibit various biological activities, including:

- **Antimicrobial and Antifungal Properties:** It has shown activity against a range of bacteria and fungi.
- **Insect Repellent:** It acts as a repellent against certain insects[5].
- **Uremic Toxin:** It is considered a uremic toxin that can accumulate in patients with kidney disease[6].

The deuteration at the C2 and C3 positions is unlikely to significantly alter the compound's interaction with biological receptors, but it could potentially influence its metabolic fate. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of these bonds.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of **(E)-Oct-2-enal-d2**.



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